molecular formula C13H14BrN3OS B6624298 N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,3-thiazole-4-carboxamide

N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,3-thiazole-4-carboxamide

Cat. No. B6624298
M. Wt: 340.24 g/mol
InChI Key: TYGOBZXFKGNXES-UHFFFAOYSA-N
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Description

N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,3-thiazole-4-carboxamide is a chemical compound with potential pharmaceutical applications. It is a thiazole derivative that has been synthesized and studied for its biological activity.

Mechanism of Action

The mechanism of action of N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to induce apoptosis in cancer cells, potentially through the activation of caspase enzymes. Additionally, it has been shown to inhibit the activity of certain bacterial enzymes, leading to bacterial cell death.
Biochemical and Physiological Effects:
N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,3-thiazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, it has been shown to inhibit the growth of bacterial cells by disrupting their metabolic pathways. However, the effects of this compound on healthy cells and tissues are not fully understood.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,3-thiazole-4-carboxamide in lab experiments include its potential as a therapeutic agent for cancer and bacterial infections. Additionally, it has been shown to have high potency and selectivity for cancer cells and certain bacterial strains. However, the limitations of using this compound include its potential toxicity to healthy cells and tissues, as well as the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,3-thiazole-4-carboxamide. One potential direction is to further investigate its potential as a therapeutic agent for cancer and bacterial infections, including in vitro and in vivo studies. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential for drug development and optimization. Finally, there is potential for the synthesis of analogs and derivatives of this compound to enhance its activity and selectivity.

Synthesis Methods

The synthesis of N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,3-thiazole-4-carboxamide involves the reaction of 3-bromo-4-[(dimethylamino)methyl]aniline with thiocarbonyldiimidazole (TCDI) in dichloromethane. The resulting product is then treated with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in acetonitrile to yield the final compound. This method has been optimized for high yield and purity.

Scientific Research Applications

N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,3-thiazole-4-carboxamide has been studied for its potential as a therapeutic agent. It has been shown to have activity against cancer cells, specifically in inhibiting the growth and proliferation of certain types of cancer cells. Additionally, it has been studied for its potential as an antibacterial agent, with promising results in inhibiting the growth of certain bacterial strains.

properties

IUPAC Name

N-[3-bromo-4-[(dimethylamino)methyl]phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3OS/c1-17(2)6-9-3-4-10(5-11(9)14)16-13(18)12-7-19-8-15-12/h3-5,7-8H,6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGOBZXFKGNXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)NC(=O)C2=CSC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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